(4-Fluoro-phenyl)-(1H-indol-3-ylmethyl)-amine
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Overview
Description
(4-Fluoro-phenyl)-(1H-indol-3-ylmethyl)-amine is an organic compound that features a 4-fluorophenyl group and an indole moiety linked by a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-phenyl)-(1H-indol-3-ylmethyl)-amine typically involves the reaction of 4-fluorobenzaldehyde with indole in the presence of a reducing agent. One common method is the reductive amination process, where the aldehyde group of 4-fluorobenzaldehyde reacts with indole to form an imine intermediate, which is subsequently reduced to the desired amine using a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-phenyl)-(1H-indol-3-ylmethyl)-amine can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The indole ring can participate in electrophilic aromatic substitution reactions, where electrophiles such as halogens, nitro groups, or sulfonic acids can be introduced.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Nucleophilic Substitution: The fluorine atom on the phenyl ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like bromine, chlorine, or nitric acid in the presence of a Lewis acid catalyst such as aluminum chloride.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield halogenated or nitrated derivatives, while nucleophilic substitution can produce various substituted phenyl derivatives.
Scientific Research Applications
(4-Fluoro-phenyl)-(1H-indol-3-ylmethyl)-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including natural products and polymers.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4-Fluoro-phenyl)-(1H-indol-3-ylmethyl)-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in signal transduction pathways . The indole moiety can interact with various biological targets, while the fluorophenyl group can enhance binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylacetylene: Used as an intermediate in organic synthesis and material science.
4-Fluorophenylacetic acid: Utilized in the synthesis of pharmaceuticals and agrochemicals.
4-Fluorophenol: A starting reagent for synthesizing various pharmaceuticals.
Uniqueness
(4-Fluoro-phenyl)-(1H-indol-3-ylmethyl)-amine is unique due to its combination of the indole and fluorophenyl groups, which confer specific chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-fluoro-N-(1H-indol-3-ylmethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2/c16-12-5-7-13(8-6-12)17-9-11-10-18-15-4-2-1-3-14(11)15/h1-8,10,17-18H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPHUMVCHPMXFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CNC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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